1-(tert-Butoxycarbonyl)-3-butylproline
Overview
Description
1-(tert-Butoxycarbonyl)-3-butylproline is a compound that belongs to the class of proline derivatives. Proline is an amino acid that plays a crucial role in the structure and function of proteins. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis, making this compound particularly useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(tert-Butoxycarbonyl)-3-butylproline can be synthesized through a series of chemical reactions involving the protection of the amino group with the Boc group. The synthesis typically involves the following steps:
Protection of the amino group: The amino group of proline is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Alkylation: The protected proline is then alkylated with butyl halides under basic conditions to introduce the butyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butoxycarbonyl)-3-butylproline undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution: The compound can undergo nucleophilic substitution reactions where the butyl group can be replaced with other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in methanol.
Substitution: Alkyl halides, bases like sodium hydroxide or DMAP.
Major Products Formed
Deprotection: Proline derivatives without the Boc group.
Substitution: Various substituted proline derivatives depending on the nucleophile used.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-3-butylproline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to proline.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-3-butylproline involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the amino group is free to participate in further chemical transformations .
Comparison with Similar Compounds
1-(tert-Butoxycarbonyl)-3-butylproline can be compared with other Boc-protected amino acids:
1-(tert-Butoxycarbonyl)-2-pyrrolidinone: Similar in structure but lacks the butyl group.
tert-Butyloxycarbonyl-protected amino acids: Used in peptide synthesis and have similar protecting group chemistry.
The uniqueness of this compound lies in its specific structure, which combines the Boc-protected amino group with a butyl side chain, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-5-6-7-10-8-9-15(11(10)12(16)17)13(18)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHUDYFVQTUJSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCN(C1C(=O)O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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